molecular formula C16H20N4O2 B8058649 1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone

1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone

Cat. No.: B8058649
M. Wt: 300.36 g/mol
InChI Key: NDBQNZIIKYINBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,5(6)-dimethylpyrazine typically involves the reaction of acetylacetone with 2,3-butanedione in the presence of ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired isomers.

Industrial Production Methods

Industrial production of 2-Acetyl-3,5(6)-dimethylpyrazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5(6)-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-3,5(6)-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5(6)-dimethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets and pathways involved in this process are still under investigation, but it is known to bind to specific receptors in the olfactory system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3,5(6)-dimethylpyrazine is unique due to its specific combination of functional groups, which contribute to its distinct aroma and chemical properties. This makes it particularly valuable in the flavors and fragrances industry .

Properties

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQNZIIKYINBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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